molecular formula C44H74O2 B1441261 Ergosteryl palmitate CAS No. 3992-98-1

Ergosteryl palmitate

Cat. No. B1441261
CAS RN: 3992-98-1
M. Wt: 635.1 g/mol
InChI Key: OJDWINNMESMCGK-NXCSPJMSSA-N
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Description

Ergosteryl palmitate is a type of ergosteryl ester obtained by the formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of hexadecanoic (palmitic) acid . Ergosterol is a mycosterol found in cell membranes of fungi and protozoa, serving many of the same functions that cholesterol serves in animal cells .


Synthesis Analysis

The biosynthesis of ergosterol, the precursor of ergosteryl palmitate, has been reported in yeast. The industrial production of ergosterol is achieved by yeast fermentation or extraction from fungal mycelia . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Ergosteryl esters are selectively hydrolyzed to participate in membrane synthesis .


Molecular Structure Analysis

Ergosteryl palmitate has a molecular formula of C44H74O2. Its average mass is 635.057 Da and its monoisotopic mass is 634.568909 Da .


Chemical Reactions Analysis

Ergosteryl ester is a sterol ester obtained by formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of any carboxylic acid .


Physical And Chemical Properties Analysis

Ergosteryl palmitate has a density of 1.0±0.1 g/cm3. Its boiling point is 667.2±54.0 °C at 760 mmHg .

Scientific Research Applications

Antimycobacterial Properties

Ergosteryl palmitate, along with other compounds isolated from the fungus Chaetomium globosum, exhibited activity towards Mycobacterium tuberculosis. This finding highlights its potential application in antimycobacterial therapies (Kanokmedhakul et al., 2002).

Cytotoxic and Antimalarial Activity

Ergosteryl palmitate, isolated from the fungus Chaetomium longirostre, displayed cytotoxicity against cancer cell lines and antimalarial activity against Plasmodium falciparum. This finding suggests its potential use in cancer and malaria treatment (Panthama et al., 2011).

Liquid Crystalline Properties

The study of ergosteryl fatty acid esters, including ergosteryl palmitate, revealed their liquid crystalline properties. These properties could be significant in the development of liquid crystal technologies (Knapp & Nicholas, 1970).

Role in Yeast Sterol Metabolism

In the yeast Saccharomyces cerevisiae, ergosteryl esters, including ergosteryl palmitate, play a role in the sterol metabolism throughout the yeast's culture cycle. Understanding this role could have implications in biotechnological applications involving yeast (Fenner & Parks, 1989).

Ergosterol Analysis in Mushrooms

A study on button mushrooms (Agaricus bisporus) utilized ergosteryl esters, including ergosteryl palmitate, to develop a method for determining free and esterified sterols. This method is important for nutritional analysis and quality control in food science (Hammann & Vetter, 2016).

Future Directions

While specific future directions for ergosteryl palmitate are not available, research into the physiological functions, biosynthesis, regulation of biosynthesis, and intracellular transportation of ergosterol, a component of ergosteryl palmitate, is ongoing .

properties

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDWINNMESMCGK-NXCSPJMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315331
Record name Ergosteryl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosteryl palmitate

CAS RN

3992-98-1
Record name Ergosteryl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3992-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosteryl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
59
Citations
AE Oxford, H Raistrick - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… , and was therefore clearly ergosteryl palmitate, C44H7402, a … The yield ofrecrystallised ergosteryl palmitate was usually of … It appeared unlikely therefore that ergosteryl palmitate would …
Number of citations: 22 www.ncbi.nlm.nih.gov
FF Knapp, HJ Nicholas - Molecular Crystals and Liquid Crystals, 1970 - Taylor & Francis
… An earlier preparation of ergosteryl palmitate had a sm + is0 transition temperature 8" lower than that found in the present study, although the melting points were identical.1 For the …
Number of citations: 24 www.tandfonline.com
GP Fenner, LW Parks - Lipids, 1989 - Springer
… Our data expresses this concern as it is seen that separation of ergosteryl palmitate and ergosteryl palmitoleate is more difficult on the GC than ergosteryl palmitate and ergosta-5, 7-…
Number of citations: 22 link.springer.com
H Otomasu, E Watanabe, S Nakajima - Yakugaku Zasshi, 1963 - jstage.jst.go.jp
… In accordance the authors postulated this substance to be ergosteryl palmitate, which the … The isolation of ergosteryl palmitate from the mould origin is reported by Oxford, et al. from …
Number of citations: 5 www.jstage.jst.go.jp
S Nakajima, K Kawai, S Yamada… - Agricultural and Biological …, 1976 - jstage.jst.go.jp
Alone with this substance, the isolation from this fungus of 2, 5-dimethoxy p-benzoquinone, sulphrenic acid and ergosteryl palmitate are presented. Gloeophyllum sepiarium (Wulf. ex Fr.…
Number of citations: 31 www.jstage.jst.go.jp
N Panthama, S Kanokmedhakul… - Journal of natural …, 2011 - ACS Publications
… Fraction F 1 was dissolved with hexane to give ergosteryl palmitate (1.5360 g). Fraction F 2 was further dissolved with hexane to yield ergosterol (53.4 mg). Fraction F 4 was purified by …
Number of citations: 36 pubs.acs.org
JH Birkinshaw, MS Samant - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… From the mycelium the known and frequently encountered fungal products mannitol, i-erythritol and ergosteryl palmitate were isolated in addition to viridicatin. These observations invite …
Number of citations: 24 www.ncbi.nlm.nih.gov
B JH, S MS - The Biochemical Journal, 1960 - europepmc.org
… From the mycelium the known and frequently encountered fungal products mannitol, i-erythritol and ergosteryl palmitate were isolated in addition to viridicatin. These observations invite …
Number of citations: 2 europepmc.org
JC Roberts, CWH Warren - Journal of the Chemical Society (Resumed …, 1955 - pubs.rsc.org
… The only pure material which could be isolated from the first two extracts was ergosteryl palmitate. The dark, reddishbrown acetone extract always contained the major portion of the …
Number of citations: 8 pubs.rsc.org
T Řezanka - Journal of Chromatography A, 1992 - Elsevier
… The standards ergosteryl palmitate, stearate and oleate were prepared by reaction of the respective acyl chloride (0.15 mmol) (synthesized … Ergosteryl palmitate …
Number of citations: 27 www.sciencedirect.com

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